1-Ethynyl-4-fluorobenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethynyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSWHQGIEKUBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335017 | |

| Record name | 1-Ethynyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-98-3 | |

| Record name | 1-Ethynyl-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Ethynyl-4-fluorobenzene molecular weight and formula

An In-depth Technical Guide to 1-Ethynyl-4-fluorobenzene

Introduction

This compound, also known as 4-fluorophenylacetylene, is a versatile organic compound with the chemical formula C₈H₅F.[1][2][3] It is characterized by a fluorinated benzene (B151609) ring substituted with an ethynyl (B1212043) group.[4] This structure makes it a valuable building block and intermediate in a wide range of chemical syntheses, particularly in the fields of pharmaceutical development, agrochemicals, and materials science.[4][5] Its unique reactivity, attributed to the terminal alkyne and the fluorine atom, allows for the construction of complex molecular architectures.[4] The compound typically appears as a white crystalline solid or a clear, colorless to yellow liquid after melting.[2][6]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₅F[1][3] |

| Molecular Weight | 120.12 g/mol [1] |

| CAS Number | 766-98-3[1] |

| Appearance | White crystalline solid / Clear colorless to yellow liquid after melting[2][6] |

| Melting Point | 26-27 °C[2][3] |

| Boiling Point | 55-56 °C at 40 mmHg[3] |

| Density | 1.048 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.516[3] |

| Flash Point | 29 °C (closed cup)[2] |

| Solubility | Insoluble in water; Soluble in chloroform, diethyl ether, acetone, dichloromethane, hexane, and ethanol.[2][3][6] |

| Storage Temperature | 2-8°C[2][6] |

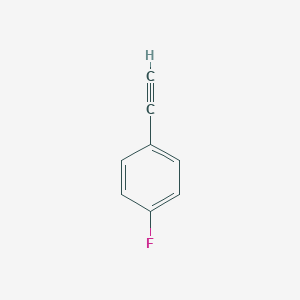

Chemical Structure and Identifiers

The structure of this compound is fundamental to its reactivity. The following diagram illustrates its 2D chemical structure.

Caption: 2D structure of this compound.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

SMILES: C#CC1=CC=C(C=C1)F[1]

-

InChIKey: QXSWHQGIEKUBAS-UHFFFAOYSA-N[1]

-

Synonyms: 4-Fluorophenylacetylene, (p-Fluorophenyl)acetylene[1][6][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Solvent | Key Features / Notes |

| ¹H NMR | CDCl₃ | Spectrum available for analysis.[8] |

| ¹⁹F NMR | Toluene | Spectrum available for analysis.[9] |

| IR Spectra | Neat / ATR | Data has been recorded using FTIR and ATR-IR techniques.[1] |

| Mass Spectrometry | GC-MS | Mass spectral data is available.[8] |

| Raman Spectra | FT-Raman | Data has been recorded using a Bruker MultiRAM spectrometer.[1] |

Applications in Research and Drug Development

This compound is a pivotal intermediate in synthesizing a variety of high-value compounds. Its applications span multiple scientific domains.

-

Pharmaceutical Development: It serves as a key building block in the synthesis of biologically active molecules and pharmaceuticals, including potential anti-cancer agents.[4]

-

Material Science: The compound is utilized in the production of liquid crystals, polymers, and resins for high-performance coatings and adhesives.[2][4][6]

-

Organic Synthesis: It is a common reagent in cross-coupling reactions. The terminal alkyne functionality makes it an ideal substrate for Sonogashira coupling, a powerful method for forming carbon-carbon bonds.[6] It is also used in click chemistry reactions and for synthesizing aryl acetylenes.[6][7]

The following diagram illustrates the role of this compound as a versatile precursor.

Caption: Applications of this compound.

Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction involving this compound. It is used to couple terminal alkynes with aryl or vinyl halides.

General Reaction Scheme: The reaction couples this compound with an aryl halide (Ar-X) in the presence of a palladium catalyst, a copper co-catalyst, and a base.

Typical Experimental Workflow: A general procedure for a Sonogashira coupling reaction involves the following steps, which can be adapted based on specific substrates and conditions.[10]

-

Reagent Preparation: An aryl halide, this compound, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper salt (e.g., CuI), and a suitable base (e.g., an amine like triethylamine) are assembled.

-

Reaction Setup: The reagents are added to a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) with a suitable solvent (e.g., THF or DMF).

-

Execution: The mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete, which is monitored by techniques like TLC or GC-MS.

-

Work-up: The reaction mixture is quenched, typically with water or an aqueous solution, and the product is extracted using an organic solvent.

-

Purification: The crude product is purified, commonly by column chromatography on silica (B1680970) gel, to yield the desired coupled product.

The workflow for this protocol is visualized below.

Caption: Workflow for a typical Sonogashira coupling reaction.

Safety and Handling

This compound is a flammable solid and requires careful handling. The pertinent hazard information is provided in the GHS classification table below.

| Hazard Class | GHS Code | Description |

| Flammable Solid | H228 | Flammable solid.[1][6] |

| Skin Irritation | H315 | Causes skin irritation.[1][6] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][6] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[1][6] |

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.[2]

-

Wear protective gloves, eye protection, and face protection.[3]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[3]

-

Store in a cool, refrigerated (2-8°C), and well-ventilated place under an inert gas.[2][7]

References

- 1. This compound | C8H5F | CID 522627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-Fluorophenylacetylene | 766-98-3 [chemicalbook.com]

- 7. This compound | 766-98-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Preparation of 1-Ethynyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-fluorobenzene is a key building block in the synthesis of a wide range of organic molecules, finding significant application in medicinal chemistry, materials science, and as an intermediate for liquid crystals. Its utility stems from the reactive terminal alkyne and the presence of a fluorine atom, which can modulate the electronic and pharmacokinetic properties of target molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including detailed experimental protocols, quantitative data, and mechanistic visualizations to aid in its efficient preparation in a laboratory setting. The methods covered include the Sonogashira coupling, the Corey-Fuchs reaction, and the Seyferth-Gilbert homologation, offering a range of strategies to suit different starting materials and experimental constraints.

Introduction

This compound, also known as 4-fluorophenylacetylene, is an aromatic compound with the molecular formula C₈H₅F.[1] The presence of both a terminal alkyne and a fluorine atom makes it a versatile reagent in organic synthesis. The alkyne moiety allows for participation in a variety of coupling reactions, most notably the Sonogashira coupling, as well as click chemistry and polymerization reactions.[2] The fluorine substituent can enhance the metabolic stability and binding affinity of drug candidates. This guide details the most common and effective laboratory-scale methods for the synthesis of this important compound.

Synthetic Methodologies

Three primary methods for the synthesis of this compound are discussed in detail:

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-bromo- or 1-iodo-4-fluorobenzene) and a terminal alkyne (or its protected equivalent).[3]

-

Corey-Fuchs Reaction: A two-step transformation of an aldehyde (4-fluorobenzaldehyde) into a terminal alkyne.[4]

-

Seyferth-Gilbert Homologation: The conversion of an aldehyde (4-fluorobenzaldehyde) to a terminal alkyne using the Bestmann-Ohira reagent.[5][6]

Sonogashira Coupling Approach

The Sonogashira coupling is a highly reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[3] For the synthesis of this compound, this typically involves the coupling of a 4-fluorophenyl halide with a protected acetylene, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection of the silyl (B83357) group.

Caption: Sonogashira coupling pathway for this compound synthesis.

Experimental Protocol: Sonogashira Coupling and Desilylation

Step 1: Synthesis of (4-Fluorophenylethynyl)trimethylsilane

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-fluorobenzene (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and copper(I) iodide (0.05 eq.).

-

Add an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), followed by an amine base, typically triethylamine (B128534) (3.0 eq.).

-

To this stirred mixture, add ethynyltrimethylsilane (1.2 eq.) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Desilylation to this compound

-

Dissolve the purified (4-fluorophenylethynyl)trimethylsilane (1.0 eq.) in a suitable solvent such as THF.

-

Add a desilylating agent. A common choice is a 1M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.1 eq.).

-

Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo to yield the final product.[7]

| Parameter | Value/Condition |

| Starting Materials | 1-Bromo-4-fluorobenzene, Ethynyltrimethylsilane |

| Catalysts | Pd(PPh₃)₄, CuI |

| Base | Triethylamine |

| Solvent | THF |

| Reaction Temperature | Reflux |

| Deprotection Agent | TBAF |

| Typical Yield | 70-95% (over two steps) |

Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a two-step method for the conversion of an aldehyde to a terminal alkyne with a one-carbon homologation.[4] The first step involves the formation of a 1,1-dibromoalkene from 4-fluorobenzaldehyde (B137897), which is then converted to the terminal alkyne in the second step.

Caption: Corey-Fuchs reaction pathway for this compound synthesis.

Experimental Protocol: Corey-Fuchs Reaction

Step 1: Synthesis of 1-(2,2-Dibromovinyl)-4-fluorobenzene

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (B44618) (2.0 eq.) in anhydrous dichloromethane (B109758) (DCM) and cool to 0 °C.

-

Add carbon tetrabromide (1.0 eq.) portion-wise, keeping the temperature below 20 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of 4-fluorobenzaldehyde (1.0 eq.) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture onto ice water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the 1-(2,2-dibromovinyl)-4-fluorobenzene (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

-

Slowly add n-butyllithium (n-BuLi) (2.1 eq., typically a 1.6 M solution in hexanes) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding water.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.[8]

| Parameter | Value/Condition |

| Starting Material | 4-Fluorobenzaldehyde |

| Reagents (Step 1) | Carbon tetrabromide, Triphenylphosphine |

| Reagent (Step 2) | n-Butyllithium |

| Solvents | Dichloromethane, THF |

| Reaction Temperature | 0 °C to room temp (Step 1), -78 °C to room temp (Step 2) |

| Typical Yield | 75-90% (over two steps) |

Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation is another effective method for the one-carbon homologation of aldehydes to terminal alkynes. The use of the Bestmann-Ohira reagent, a modification of the original Seyferth-Gilbert reagent, allows for milder reaction conditions, making it suitable for a wider range of substrates.[6]

Caption: Seyferth-Gilbert homologation for this compound synthesis.

Experimental Protocol: Seyferth-Gilbert Homologation

-

To a stirred solution of 4-fluorobenzaldehyde (1.0 eq.) and the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) (1.2 eq.) in methanol (B129727) (MeOH) at 0 °C, add potassium carbonate (K₂CO₃) (2.0 eq.) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, add water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[9]

| Parameter | Value/Condition |

| Starting Material | 4-Fluorobenzaldehyde |

| Reagent | Bestmann-Ohira Reagent |

| Base | Potassium Carbonate |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to room temperature |

| Typical Yield | 80-95% |

Data Summary

| Synthesis Method | Starting Material | Key Reagents | Typical Yield |

| Sonogashira Coupling | 1-Bromo-4-fluorobenzene | Ethynyltrimethylsilane, Pd(PPh₃)₄, CuI, Et₃N, TBAF | 70-95% |

| Corey-Fuchs Reaction | 4-Fluorobenzaldehyde | CBr₄, PPh₃, n-BuLi | 75-90% |

| Seyferth-Gilbert Homologation | 4-Fluorobenzaldehyde | Bestmann-Ohira Reagent, K₂CO₃ | 80-95% |

Conclusion

The synthesis of this compound can be effectively achieved through several reliable methods. The Sonogashira coupling offers a robust and high-yielding route, particularly when starting from readily available aryl halides. The Corey-Fuchs reaction and Seyferth-Gilbert homologation are excellent alternatives for the conversion of 4-fluorobenzaldehyde to the desired terminal alkyne, with the latter often providing milder reaction conditions and high yields. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the efficient preparation of this key synthetic building block.

References

- 1. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 2. This compound 99 766-98-3 [sigmaaldrich.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 5. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 6. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

Solubility of 1-Ethynyl-4-fluorobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-ethynyl-4-fluorobenzene, a key building block in pharmaceutical and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information, supplemented with quantitative data for structurally related compounds to provide a comparative context. Furthermore, detailed experimental protocols for determining solubility are provided, alongside graphical representations of the experimental workflow.

Introduction to this compound

This compound (also known as 4-fluorophenylacetylene) is an aromatic compound with the chemical formula C₈H₅F. Its structure, featuring a terminal alkyne and a fluorine-substituted phenyl group, makes it a versatile reagent in a variety of chemical syntheses, including Sonogashira coupling reactions, which are pivotal in the development of complex organic molecules for pharmaceuticals and advanced materials. Understanding its solubility in different organic solvents is crucial for reaction optimization, purification processes, and formulation development.

Solubility Profile

Qualitative Solubility of this compound

Based on available chemical data, this compound exhibits the following qualitative solubility profile:

-

Highly Soluble in: Toluene[1]

-

Soluble in: Chloroform, Diethyl Ether, Acetone, Dichloromethane, Hexane, Ethanol[1]

-

Insoluble in: Water[1]

This profile suggests that this compound is a nonpolar to moderately polar compound, consistent with its chemical structure. Its good solubility in a range of common organic solvents provides flexibility in its use as a reagent.

Quantitative Solubility Data of Structurally Related Compounds

To offer a quantitative perspective, the following tables summarize the solubility of phenylacetylene (B144264) and fluorobenzene, which share structural similarities with this compound. These values can serve as a useful reference for estimating its solubility.

Table 1: Solubility of Phenylacetylene (C₈H₆)

| Solvent | Solubility | Temperature (°C) |

| Diethyl Ether | Miscible | Not Specified |

| Ethanol | Miscible | Not Specified |

| Acetone | Soluble | Not Specified |

| Chloroform | Sparingly Soluble | Not Specified |

| Water | Insoluble | Not Specified |

Data sourced from publicly available chemical databases.

Table 2: Solubility of Fluorobenzene (C₆H₅F)

| Solvent | Solubility (g/L) | Temperature (°C) |

| Water | 1.54 | 20 |

Data sourced from publicly available chemical databases.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method. This procedure measures the equilibrium concentration of a solute in a solvent at a given temperature.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (e.g., toluene, ethanol, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution (if necessary): If the concentration of the saturated solution is expected to be high, accurately dilute the filtrate with the same solvent to bring it within the linear range of the analytical instrument.

-

Concentration Analysis: Analyze the concentration of this compound in the diluted or undiluted filtrate using a pre-calibrated analytical method.

-

UV-Vis Spectroscopy: Prepare a calibration curve by measuring the absorbance of a series of standard solutions of this compound of known concentrations at its wavelength of maximum absorbance (λmax). Measure the absorbance of the sample and determine its concentration from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column and mobile phase to separate this compound from any potential impurities. Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area against concentration. Inject the sample and determine its concentration from the calibration curve.

-

Data Calculation

The solubility (S) is calculated using the following formula:

S (g/L) = C × DF

Where:

-

C is the concentration of the analyte in the measured sample (g/L)

-

DF is the dilution factor (if any)

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

1-Ethynyl-4-fluorobenzene: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Ethynyl-4-fluorobenzene. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and safe handling of this versatile chemical intermediate.

Core Stability Profile

This compound is a flammable solid that is chemically stable under standard ambient conditions at room temperature.[1] However, its stability can be compromised by exposure to heat, light, and certain chemical environments. As a terminal alkyne, its reactivity is largely dictated by the acidic proton of the ethynyl (B1212043) group and the susceptibility of the carbon-carbon triple bond to additions and oxidative cleavage.

Quantitative Data on Storage and Stability

The following table summarizes the key quantitative and qualitative data regarding the stability and storage of this compound, compiled from various supplier safety data sheets.

| Parameter | Value | Source |

| Recommended Storage Temperature | 2-8°C or Refrigerated (0-10°C) | Sigma-Aldrich, TCI |

| -20°C | ChemScene | |

| Melting Point | 26-27°C | Sigma-Aldrich |

| Boiling Point | 55-56°C at 40 mmHg | Sigma-Aldrich |

| Flash Point | 29°C (closed cup) | Sigma-Aldrich |

| Incompatible Materials | Strong oxidizing agents | Sigma-Aldrich |

| Hazardous Decomposition Products | Carbon oxides, Hydrogen fluoride (B91410) (in case of fire) | Sigma-Aldrich |

Factors Influencing Stability

Several factors can influence the stability of this compound, leading to degradation or hazardous reactions. These are outlined below and illustrated in the accompanying diagram.

Caption: Factors influencing the stability of this compound.

Potential Degradation Pathways

The primary degradation pathways for this compound are rooted in the reactivity of the terminal alkyne functionality.

-

Oxidative Cleavage: In the presence of strong oxidizing agents such as ozone or potassium permanganate, the carbon-carbon triple bond can be cleaved.[2][3][4][5] This reaction results in the formation of 4-fluorobenzoic acid and carbon dioxide.[2][3][5]

-

Acetylide Formation: The terminal proton of the alkyne is acidic and can be removed by strong bases to form a highly reactive acetylide anion. While this is a key reaction in its synthetic applications, unintended exposure to basic conditions can lead to degradation or unwanted side reactions.

The following diagram illustrates these potential degradation pathways.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and prevent hazardous situations, the following storage and handling procedures are recommended:

Storage:

-

Temperature: Store in a refrigerator at 2-8°C for optimal stability. For longer-term storage, temperatures as low as -20°C may be considered.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation.

-

Container: Keep the container tightly closed to prevent exposure to air and moisture.

-

Location: Store in a well-ventilated, flammable solids storage area, away from heat, sparks, open flames, and other sources of ignition.

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases.

Handling:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Inert Atmosphere: For reactions and transfers, consider using inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent exposure to air.

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.

Experimental Protocol for Stability Assessment

While a specific, validated stability-indicating method for this compound is not published, a general protocol can be established to monitor its purity over time.

Objective: To assess the stability of this compound under defined storage conditions by monitoring its purity and the formation of degradation products.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).

-

Divide the stock solution into multiple aliquots in sealed vials to represent different time points for analysis.

-

Store the aliquots under the desired storage conditions (e.g., 2-8°C, room temperature, elevated temperature).

-

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC) with UV detection:

-

Develop a reverse-phase HPLC method to separate the parent compound from potential impurities and degradation products.

-

Use a C18 column with a mobile phase gradient of water and acetonitrile.

-

Monitor the elution profile at a wavelength where this compound has significant absorbance.

-

Quantify the peak area of the parent compound to determine its purity at each time point.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Develop a GC method to analyze for volatile impurities and degradation products.

-

The mass spectrometer will aid in the identification of any new peaks that appear over time.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra of the sample at initial and subsequent time points.

-

Monitor for changes in the characteristic peaks of this compound and the appearance of new signals that would indicate degradation.

-

-

-

Experimental Workflow:

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Ethynyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-Ethynyl-4-fluorobenzene. The information enclosed is intended to support research and development activities by offering detailed spectral data, experimental protocols, and a structural-spectral correlation analysis.

Core Data Presentation

The ¹H NMR spectrum of this compound (C₈H₅F) is characterized by distinct signals corresponding to the ethynyl (B1212043) proton and the aromatic protons on the fluorinated benzene (B151609) ring. The quantitative data, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-1 (Ethynyl) | ~3.06 | Singlet (s) | N/A | 1H |

| H-3, H-5 (Aromatic) | ~7.03 | Triplet (t) | J(H-F) ≈ 8.7, J(H-H) ≈ 8.7 | 2H |

| H-2, H-6 (Aromatic) | ~7.47 | Doublet of Doublets (dd) | J(H-H) ≈ 8.7, J(H-F) ≈ 5.4 | 2H |

Structural and Spectral Correlation

The structure of this compound gives rise to a characteristic pattern in its ¹H NMR spectrum. The relationship between the proton environments and their corresponding signals is illustrated in the diagram below.

Caption: Molecular structure of this compound and its corresponding ¹H NMR signals.

Experimental Protocols

The following is a detailed methodology for the acquisition of the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound solid.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30 or similar)

-

Number of Scans: 16 to 64 (depending on sample concentration)

-

Relaxation Delay (d1): 1.0 seconds

-

Acquisition Time (aq): Approximately 3-4 seconds

-

Spectral Width (sw): 16 ppm (centered around 6 ppm)

-

Receiver Gain: Optimized for the specific instrument and sample.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals.

-

Analyze the multiplicities and measure the coupling constants.

This comprehensive guide provides the necessary data and protocols for the accurate identification and characterization of this compound using ¹H NMR spectroscopy, serving as a valuable resource for professionals in the fields of chemical research and drug development.

13C NMR Spectral Analysis of 1-Ethynyl-4-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Ethynyl-4-fluorobenzene (also known as 4-Fluorophenylacetylene). This document outlines the experimentally observed chemical shifts, provides details on the experimental protocol, and presents a structural representation of the molecule with corresponding carbon assignments.

Data Presentation

The ¹³C NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) and referenced relative to a standard. The observed carbon-fluorine coupling constants (JCF) are provided in Hertz (Hz), indicating the through-bond scalar coupling between the carbon and fluorine nuclei.

| Carbon Atom | Chemical Shift (δ) in ppm | C-F Coupling Constant (JCF) in Hz | Multiplicity |

| C1 (C-F) | 163.5 | 198.4 | Doublet |

| C4 (C-C≡CH) | 119.4 | Not Reported | Singlet |

| C2/C6 (CH) | 133.5 | 6.6 | Doublet |

| C3/C5 (CH) | 115.5 | 17.5 | Doublet |

| Cα (≡CH) | 89.1 | Not Reported | Singlet |

| Cβ (-C≡) | 88.3 | Not Reported | Singlet |

Data obtained in CDCl₃ at 125 MHz.[1]

Experimental Protocols

The provided ¹³C NMR data was acquired using the following experimental parameters:

-

Spectrometer: The spectra were recorded on a BRUKER Avence III 500MHz spectrometer, operating at 125 MHz for ¹³C nuclei.[1]

-

Solvent: The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), which also served as the internal lock.[1]

-

Referencing: Chemical shifts were reported in parts per million (ppm) downfield from Tetramethylsilane (TMS), with the solvent resonance used as the internal standard.[2]

-

Coupling Constants: Coupling constants (J) are reported in Hertz (Hz).[1]

Molecular Structure and NMR Assignments

The structure of this compound consists of a benzene (B151609) ring substituted with a fluorine atom and an ethynyl (B1212043) group at the para position. The numbering of the carbon atoms for the purpose of NMR assignment is illustrated in the diagram below.

Caption: Molecular structure of this compound with carbon numbering for NMR assignment.

The logical workflow for identifying and assigning the peaks in the ¹³C NMR spectrum is outlined in the following diagram. This process involves acquiring the spectrum, identifying the number of unique carbon signals, and assigning them based on chemical shifts, multiplicities, and coupling constants.

Caption: Workflow for the acquisition and analysis of 13C NMR data.

References

In-Depth Technical Guide to the Infrared Spectrum Analysis of 1-Ethynyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-Ethynyl-4-fluorobenzene (also known as 4-fluorophenylacetylene), a key building block in medicinal chemistry and materials science. Understanding its vibrational properties through IR spectroscopy is crucial for identity confirmation, purity assessment, and monitoring of chemical reactions.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups: the terminal alkyne, the para-substituted fluorinated benzene (B151609) ring, and the carbon-fluorine bond. The key spectral data, obtained from the Spectral Database for Organic Compounds (SDBS), is summarized below.

| Wavenumber (cm⁻¹) | Transmittance (%) | Vibrational Assignment | Functional Group |

| 3291 | 35 | ≡C-H stretch | Terminal Alkyne |

| 3071 | 68 | C-H stretch | Aromatic Ring |

| 3041 | 72 | C-H stretch | Aromatic Ring |

| 2111 | 65 | C≡C stretch | Terminal Alkyne |

| 1606 | 28 | C=C stretch | Aromatic Ring |

| 1509 | 10 | C=C stretch | Aromatic Ring |

| 1233 | 25 | C-F stretch | Aryl Fluoride |

| 1160 | 55 | In-plane C-H bend | Aromatic Ring |

| 836 | 12 | Out-of-plane C-H bend (para-substitution) | Aromatic Ring |

| 688 | 60 | ≡C-H bend | Terminal Alkyne |

| 534 | 40 | Out-of-plane ring C=C bend | Aromatic Ring |

Analysis of Key Vibrational Modes

The IR spectrum of this compound provides a unique fingerprint of its molecular structure. The key absorption bands are interpreted as follows:

-

Terminal Alkyne Group: The sharp, strong band at approximately 3291 cm⁻¹ is characteristic of the stretching vibration of the hydrogen atom attached to the triply bonded carbon (≡C-H). The carbon-carbon triple bond (C≡C) stretch appears as a medium-intensity, sharp peak around 2111 cm⁻¹. The presence of both of these bands is a strong indicator of a terminal alkyne functionality. A broad overtone of the ≡C-H bending vibration can also be observed around 688 cm⁻¹.

-

Aromatic Ring System: The aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, specifically at 3071 cm⁻¹ and 3041 cm⁻¹. The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring appear as two distinct, strong bands at 1606 cm⁻¹ and 1509 cm⁻¹. In-plane bending of the aromatic C-H bonds gives rise to absorptions in the fingerprint region, such as the one observed at 1160 cm⁻¹.

-

Para-Substitution Pattern: The strong absorption at 836 cm⁻¹ is indicative of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring. This is a crucial diagnostic peak for determining the isomeric substitution pattern of the aromatic ring.

-

Carbon-Fluorine Bond: The strong absorption band at 1233 cm⁻¹ is attributed to the stretching vibration of the C-F bond. The electronegativity of the fluorine atom and its coupling with other ring vibrations result in a strong, characteristic absorption in this region of the infrared spectrum.

Experimental Protocol: Obtaining the IR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To acquire the infrared spectrum of this compound for structural elucidation and identification.

Materials and Equipment:

-

This compound (solid)

-

Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Spatula

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

-

-

Sample Application:

-

Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create a thin, uniform layer of the sample on the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other processing functions as required.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

Retract the ATR press and carefully remove the sample from the crystal using a clean spatula and a lint-free wipe.

-

Clean the ATR crystal surface thoroughly with isopropanol or ethanol to remove any residual sample.

-

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation.

Caption: Workflow for IR analysis of this compound.

A Technical Guide to 1-Ethynyl-4-fluorobenzene for Researchers and Drug Development Professionals

An in-depth examination of the procurement, applications, and biological significance of a key fluorinated building block.

Introduction

1-Ethynyl-4-fluorobenzene is a fluorinated aromatic alkyne that serves as a critical building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine atom and the ethynyl (B1212043) group, make it a versatile reagent for introducing the fluorophenylacetylene moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of its commercial availability, key chemical transformations, and its relevance in the context of drug discovery, with a focus on its derivatives' impact on cellular signaling pathways.

Commercial Availability and Specifications

This compound is readily available from several major chemical suppliers. The quality and purity of the material are critical for reproducible experimental outcomes, especially in sensitive applications such as catalysis and biological assays.

Prominent Commercial Suppliers

The following companies are established commercial sources for this compound:

-

Sigma-Aldrich (Aldrich)

-

Tokyo Chemical Industry (TCI) [1]

-

Thermo Scientific Chemicals (formerly Acros Organics)

-

ChemScene [2]

Typical Product Specifications

While a batch-specific Certificate of Analysis (CoA) will provide the most accurate data, the following table summarizes the typical specifications provided by suppliers. Researchers should always consult the CoA for their specific lot.

| Parameter | Typical Value | Source |

| CAS Number | 766-98-3 | |

| Molecular Formula | C₈H₅F | [2] |

| Molecular Weight | 120.12 g/mol | [2] |

| Purity | ≥98% to 99% (GC) | [2] |

| Appearance | White to yellow solid or liquid | [1] |

| Melting Point | 24-27 °C | [1] |

| Boiling Point | 55-56 °C at 40 mmHg | |

| Refractive Index (n20/D) | 1.516 | |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Potential Impurities

While specific impurity profiles are lot-dependent, potential impurities in commercially supplied this compound could include residual starting materials from its synthesis, solvents, and byproducts of side reactions. For fluorinated aromatic compounds, it is not uncommon to find isomers or related compounds with varying degrees of fluorination as trace impurities. Researchers should consider the potential impact of such impurities on their specific application.

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent in a variety of carbon-carbon bond-forming reactions. The terminal alkyne functionality is particularly amenable to coupling reactions, making it a valuable tool for the synthesis of complex organic molecules.

Sonogashira Coupling Reactions

The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is one of the most prominent applications of this compound.[3] This reaction is widely used to construct arylalkyne linkages, which are common motifs in pharmaceuticals and organic materials.

The following diagram illustrates a typical workflow for a Sonogashira coupling reaction involving this compound.

This protocol describes the synthesis of 1-Fluoro-4-(phenylethynyl)benzene from this compound and an aryl iodide using a continuous-flow reactor.[3]

Materials:

-

1-Iodobenzene (0.5 mmol)

-

This compound (0.6 mmol)

-

Dried Tetrahydrofuran (THF)

-

Dried N,N-Dimethylacetamide (DMA)

-

Palladium catalyst on a solid support

-

0.1% Copper(I) oxide on alumina (B75360) powder

-

X-Cube™ flow reactor or similar

Procedure:

-

Solution Preparation: Dissolve the substituted iodobenzene (B50100) (0.5 mmol) and this compound (0.6 mmol) in a 9:1 mixture of dried THF and DMA (10 mL).

-

Reactor Setup: Pack the reactor cartridges with the solid-supported palladium catalyst and the copper(I) oxide on alumina in a weight ratio of 17:1.

-

Reaction Execution: Pass the solution of reactants through the catalyst cartridges at a flow rate of 0.1 mL/min and a temperature of 80 °C.

-

Work-up: Collect the eluate and add water (30 mL). Extract the aqueous mixture with hexane (B92381) (3 x 30 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After solvent evaporation, purify the residue by column chromatography on silica (B1680970) gel.

Synthesis of 3-(4-Fluorophenyl)-1H-isochromen-1-one

This compound can be used to synthesize isochromen-1-one derivatives, which are heterocyclic compounds with various biological activities.

Relevance in Drug Discovery and Signaling Pathways

The incorporation of the 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a key intermediate for introducing this moiety into complex molecules, some of which have been shown to interact with important cellular signaling pathways.

Inhibition of the Notch-Akt Signaling Pathway in Breast Cancer

A notable application of this compound is in the synthesis of N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c), a derivative that has demonstrated potential anticancer effects against breast cancer. This compound has been shown to induce apoptosis in human breast cancer cells by stimulating oxidative stress and inhibiting the Notch-Akt signaling pathway.

The Notch signaling pathway is a highly conserved pathway that plays a crucial role in cell differentiation, proliferation, and survival.[4] Its aberrant activation is implicated in various cancers, including breast cancer, where it can promote tumor cell survival and resistance to therapy.[4][5] The Akt (Protein Kinase B) pathway is another key signaling cascade that regulates cell growth, survival, and metabolism. The crosstalk between the Notch and Akt pathways is an important driver of tumorigenesis.

The inhibitory effect of ZQL-4c on the Notch-Akt pathway highlights the potential of using this compound as a starting material for the development of novel anticancer agents that target these critical signaling cascades.

Antioxidant and Antiplatelet Activities of Isochromen-1-one Derivatives

Derivatives of 1H-isochromen-1-one, which can be synthesized from this compound, have been reported to possess significant antioxidant and antiplatelet activities.[6][7][8][9]

-

Antioxidant Activity: These compounds have shown potent radical scavenging activity in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[6][7][8] The mechanism of action is likely related to their ability to donate a hydrogen atom to stabilize free radicals, thereby mitigating oxidative stress.

-

Antiplatelet Activity: Several 3-phenyl-1H-isochromen-1-one analogues have exhibited potent inhibition of arachidonic acid (AA)-induced platelet aggregation.[6][7][8] This suggests a potential interaction with the cyclooxygenase (COX) pathway or other signaling cascades involved in platelet activation. The antiplatelet effects of some flavonoids, which share structural similarities with isochromenones, are mediated through the inhibition of pathways involving protein kinase B (PKB), phospholipase C (PLC), and mitogen-activated protein kinases (MAPK).[10] Further investigation is needed to elucidate the precise mechanism of action for isochromen-1-one derivatives.

The development of molecules with dual antioxidant and antiplatelet properties is a promising strategy for the treatment of cardiovascular diseases. This compound provides a valuable starting point for the synthesis of novel isochromen-1-one-based therapeutic agents.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in medicinal chemistry and drug discovery. Its utility in the construction of complex molecular architectures, particularly through Sonogashira coupling, allows for the synthesis of compounds with interesting biological activities. The demonstrated involvement of its derivatives in the modulation of key signaling pathways, such as the Notch-Akt pathway in cancer and pathways related to platelet aggregation, underscores its importance for researchers and professionals in the field of drug development. A thorough understanding of its chemical properties, reactivity, and the biological activities of its derivatives is crucial for leveraging its full potential in the creation of novel therapeutic agents.

References

- 1. This compound | 766-98-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. Notch Signaling in Breast Cancer: From Pathway Analysis to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Notch Signalling in Breast Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies | Bentham Science [eurekaselect.com]

- 10. Antiplatelet Effects of Flavonoid Aglycones Are Mediated by Activation of Cyclic Nucleotide-Dependent Protein Kinases [mdpi.com]

An In-depth Technical Guide to 4-Fluorophenylacetylene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorophenylacetylene, a key building block in organic synthesis. The document details its alternative names, chemical and physical properties, and significant applications, with a focus on its role in Sonogashira coupling reactions and polymerization.

Alternative Names and Synonyms

4-Fluorophenylacetylene is known by a variety of names in chemical literature and supplier catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and material procurement.

| Type | Name/Identifier |

| Common Name | 4-Fluorophenylacetylene |

| IUPAC Name | 1-Ethynyl-4-fluorobenzene |

| CAS Number | 766-98-3 |

| Synonyms | (4-Fluorophenyl)acetylene |

| (p-Fluorophenyl)acetylene | |

| This compound | |

| 1-Fluoro-4-ethynylbenzene | |

| 4-Ethynyl-1-fluorobenzene | |

| 4-Ethynylfluorobenzene | |

| Benzene, 1-ethynyl-4-fluoro- | |

| Molecular Formula | C₈H₅F |

| InChI Key | QXSWHQGIEKUBAS-UHFFFAOYSA-N |

| SMILES | C#CC1=CC=C(F)C=C1 |

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Fluorophenylacetylene is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Citations |

| Molecular Weight | 120.12 g/mol | [1] |

| Appearance | White crystalline solid or clear colorless to yellow liquid after melting. | [2] |

| Melting Point | 26-27 °C (lit.) | [2] |

| Boiling Point | 55-56 °C at 40 mmHg (lit.) | [2] |

| Density | 1.048 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.516 (lit.) | [2] |

| Solubility | Soluble in chloroform, diethyl ether, acetone, dichloromethane, hexane, ethanol, and highly soluble in toluene (B28343). Insoluble in water. | [2] |

| Storage Temperature | 2-8°C | [2] |

Key Experimental Protocols

Detailed methodologies for the synthesis of 4-Fluorophenylacetylene and its application in Sonogashira coupling and polymerization are provided below.

A common method for the synthesis of terminal alkynes is through the elimination of a dihalide. A general procedure adaptable for 4-Fluorophenylacetylene from a suitable precursor like (1,2-dibromoethyl)-4-fluorobenzene is outlined below, based on established methods for similar compounds.

Materials:

-

(1,2-dibromoethyl)-4-fluorobenzene

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet is charged with liquid ammonia.

-

A catalytic amount of ferric nitrate (B79036) is added, followed by the slow addition of sodium metal in small pieces until a persistent blue color is observed, indicating the formation of sodium amide.

-

(1,2-dibromoethyl)-4-fluorobenzene, dissolved in a minimal amount of anhydrous diethyl ether, is added dropwise to the stirred solution of sodium amide in liquid ammonia.

-

The reaction mixture is stirred for several hours at the temperature of boiling ammonia.

-

After the reaction is complete, it is cautiously quenched by the slow addition of solid ammonium chloride.

-

The ammonia is allowed to evaporate overnight.

-

The remaining residue is partitioned between diethyl ether and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield 4-Fluorophenylacetylene.

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] The following is a general procedure for this reaction.

Materials:

-

4-Fluorophenylacetylene

-

Aryl halide (e.g., iodobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or another suitable amine base

-

Solvent (e.g., THF or DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a solution of the aryl halide (1.0 eq) in the chosen solvent, add Pd(PPh₃)₂Cl₂ (e.g., 0.05 eq), CuI (e.g., 0.025 eq), and the amine base (e.g., 7.0 eq).[3]

-

To this mixture, add 4-Fluorophenylacetylene (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC or GC.

-

Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of Celite® to remove the catalyst residues.[3]

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.[3]

Substituted polyacetylenes can be synthesized using transition metal catalysts, with rhodium-based catalysts being particularly effective. The following is a general procedure for the polymerization of a substituted acetylene.

Materials:

-

4-Fluorophenylacetylene

-

Rhodium catalyst (e.g., [(nbd)RhCl]₂)

-

Co-catalyst/base (e.g., diisopropylamine)

-

Solvent (e.g., toluene)

-

Methanol (for precipitation)

Procedure:

-

Polymerization is carried out under an inert atmosphere in a Schlenk tube.

-

A solution of 4-Fluorophenylacetylene in toluene is added to a solution of the rhodium catalyst and the co-catalyst in toluene.

-

The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 24 hours).

-

After the polymerization is complete, the polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to yield poly(4-fluorophenylacetylene).

Reaction Mechanisms and Workflows

Visual representations of the key reaction mechanisms and experimental workflows involving 4-Fluorophenylacetylene are provided below using the DOT language for Graphviz.

The mechanism of the Sonogashira coupling reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

A variation of the Sonogashira coupling can be performed without a copper co-catalyst, which simplifies the reaction setup and avoids the formation of alkyne homocoupling byproducts.

The following diagram illustrates the typical laboratory workflow for performing a Sonogashira coupling reaction, from setup to product isolation.

References

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling with 1-Ethynyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive applications in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. 1-Ethynyl-4-fluorobenzene is a particularly valuable building block in this reaction due to the presence of the fluorine atom, which can significantly influence the pharmacokinetic and physicochemical properties of a molecule, making it a desirable moiety in drug discovery and development. These application notes provide detailed protocols and data for the Sonogashira coupling reaction of this compound with various aryl halides, offering a practical guide for researchers in the field.

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne, a copper(I) salt, and a base. Reductive elimination from the resulting palladium(II) complex then yields the desired diarylalkyne product and regenerates the active palladium(0) catalyst.

Data Presentation: Reaction of this compound with Various Aryl Halides

The following table summarizes the reaction conditions and yields for the Sonogashira coupling of this compound with a selection of aryl halides, demonstrating the versatility of this reaction.

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene (B50100) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMA | 80 | Flow | 73[1] |

| 2 | 4-Iodotoluene | Pd on alumina (B75360) / Cu₂O | - | THF/DMA | 80 | Flow | 62[1] |

| 3 | 4-Iodoanisole | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | - | ~85-95 (general trend)[2] |

| 4 | 4-Iodonitrobenzene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | - | >95 (general trend)[3] |

| 5 | Bromobenzene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | - | ~85 (general trend)[2] |

| 6 | 4-Bromotoluene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | - | Moderate to high (general trend) |

| 7 | 4-Bromoacetophenone | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | - | High (general trend) |

| 8 | Chlorobenzene | Pd(dba)₂ / XPhos | K₃PO₄ | Dioxane | 100 | - | Low to moderate (general trend) |

Note: Specific yields for entries 3-8 with this compound were not found in the search results and are presented as general trends observed for Sonogashira reactions with similarly substituted aryl halides.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with Iodobenzene in a Flow Reactor[1]

This protocol describes a continuous flow method for the synthesis of 1-Fluoro-4-(phenylethynyl)benzene.

Materials:

-

This compound (0.072 g, 0.6 mmol)

-

Iodobenzene (0.102 g, 0.5 mmol)

-

Palladium catalyst on a solid support (e.g., 5% Pd on alumina)

-

Copper(I) oxide (Cu₂O) on alumina powder (0.1%)

-

Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylacetamide (DMA), anhydrous

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

X-Cube™ flow reactor or similar continuous flow system

-

CatCarts™ (64 mm size, 4 mm i.d.)

-

Syringe pump

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Catalyst Cartridge Preparation: Pack two CatCarts™ in series with a mixture of the palladium catalyst on a solid support and 0.1% Cu₂O on alumina powder in a weight ratio of 17:1. The total amount of catalyst used is approximately 1.9 g.

-

Reactant Solution Preparation: Dissolve iodobenzene (0.5 mmol) and this compound (0.6 mmol) in 10 mL of a dried THF:DMA (9:1) solvent mixture.

-

Flow Reaction: Set the flow reactor temperature to 80 °C. Pump the reactant solution through the catalyst cartridges at a flow rate of 0.1 mL/min.

-

Work-up:

-

Collect the eluate from the reactor.

-

Add 30 mL of water to the eluate and extract the mixture with hexane (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane, ether, and acetone (B3395972) (30:1:2) as the eluent to obtain 1-Fluoro-4-(phenylethynyl)benzene.

-

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis. The expected yield is approximately 73%.[1]

Protocol 2: General Batch Procedure for Sonogashira Coupling of this compound with an Aryl Iodide

This protocol provides a general method adaptable for the coupling of this compound with various aryl iodides under standard batch conditions.

Materials:

-

This compound (1.0 eq)

-

Aryl iodide (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (B128534) (Et₃N) (3.0 eq)

-

Anhydrous solvent (e.g., THF, Toluene, or DMF)

Equipment:

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a Schlenk flask or sealed reaction tube, add the aryl iodide (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent, triethylamine (3.0 eq), and finally this compound (1.0 eq).

-

Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired diarylalkyne.

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow for Sonogashira Coupling

Caption: General experimental workflow for the Sonogashira coupling reaction.

Conclusion

The Sonogashira coupling of this compound is a highly efficient and versatile method for the synthesis of fluorinated diarylalkynes. These compounds are of significant interest in medicinal chemistry and materials science. The provided protocols and data serve as a valuable resource for researchers aiming to utilize this powerful reaction in their synthetic endeavors. The choice of reaction conditions, particularly the catalyst system, base, and solvent, can be tailored to the specific aryl halide substrate to optimize the reaction yield and efficiency. Further exploration of copper-free and ligand-free conditions may offer more environmentally friendly and cost-effective alternatives for large-scale synthesis.

References

Application Notes and Protocols for 1-Ethynyl-4-fluorobenzene in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-fluorobenzene is a valuable terminal alkyne building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Its rigid structure, coupled with the electron-withdrawing nature of the fluorine atom, makes it a reliable and efficient partner in the formation of 1,4-disubstituted 1,2,3-triazoles. The resulting triazole products are of significant interest in medicinal chemistry and drug discovery due to their metabolic stability and ability to act as pharmacophores, often mimicking the properties of amide bonds.[1][2] The fluorophenyl group also offers a handle for further functionalization and can be used to modulate the physicochemical properties of the target molecule, such as lipophilicity and binding interactions. Furthermore, the use of its 18F-labeled counterpart has proven instrumental in the development of radiopharmaceuticals for positron emission tomography (PET).[3]

These application notes provide a comprehensive overview of the use of this compound in CuAAC reactions, including detailed experimental protocols, quantitative data for various reaction systems, and visualizations of the underlying chemical principles and workflows.

Key Applications

The versatility of this compound in click chemistry enables a wide range of applications in research and drug development:

-

Medicinal Chemistry: The 1,2,3-triazole core is a privileged scaffold in many therapeutic areas, including the development of anticancer, antibacterial, and antiviral agents.[4][5] The fluorophenyl moiety can enhance the biological activity and pharmacokinetic properties of drug candidates.

-

Bioconjugation: this compound can be used to label and conjugate biomolecules such as peptides, proteins, and nucleic acids that have been functionalized with an azide (B81097) group.[2] This is crucial for applications in diagnostics, targeted drug delivery, and understanding biological processes.

-

Radiochemistry: The 18F-labeled version, 1-Ethynyl-4-[18F]fluorobenzene, is a key synthon for the synthesis of PET imaging agents.[3] The click chemistry approach allows for rapid and efficient radiolabeling of targeting molecules under mild conditions.

-

Materials Science: The rigid triazole linkage formed through click chemistry can be incorporated into polymers and other materials to create well-defined architectures with specific properties.

Data Presentation: Quantitative Analysis of Click Reactions

The following tables summarize quantitative data from various click chemistry reactions involving this compound. These examples showcase the efficiency and versatility of this reagent with different azide partners and reaction conditions.

| Azide Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl (B1604629) Azide | CuI, Et3N | Cyrene™ | 85 | 24 | 84 | [6] |

| 1-Azido-1-deoxy-β-D-glucopyranoside | Not specified | Not specified | Not specified | Not specified | 76 ± 4 (radiochemical yield) | [7] |

| Azido-functionalized matrix-metalloproteinase inhibitor | Not specified | Not specified | Not specified | Not specified | 56 ± 12 (radiochemical yield) | [7] |

| 1-(Bromomethyl)-2-nitrobenzene (in situ azide formation with NaN3) | Not specified | Not specified | Not specified | Not specified | Not specified | [7] |

Table 1: Representative CuAAC Reactions with this compound.

Experimental Protocols

This section provides detailed methodologies for performing CuAAC reactions with this compound. The protocols are adaptable for a range of substrates and scales.

Protocol 1: General Procedure for Small-Scale Synthesis of 1-Benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole

This one-pot protocol is adapted from a procedure using a biomass-derived solvent, Cyrene™.[6]

Materials:

-

This compound

-

Benzyl bromide

-

Sodium azide (NaN3)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et3N)

-

Cyrene™ (or other suitable polar aprotic solvent like DMF or DMSO)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

-

To a reaction vial, add benzyl bromide (1.0 equivalent), sodium azide (1.2-1.5 equivalents), and Cyrene™.

-

Stir the mixture at 85°C for the time required to form the benzyl azide in situ (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Add this compound (1.0 equivalent), copper(I) iodide (1-5 mol%), and triethylamine (0.1 equivalents).

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 30-50°C) until the reaction is complete (monitor by TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure 1-benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole.

Protocol 2: General Procedure for Bioconjugation to an Azide-Modified Peptide

This protocol provides a general guideline for the conjugation of this compound to a peptide containing an azide functionality.

Materials:

-

This compound

-

Azide-modified peptide

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

-

Aqueous buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7-8)

-

Solvent for dissolving this compound (e.g., DMSO or DMF)

Procedure:

-

Dissolve the azide-modified peptide in the aqueous buffer.

-

Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent like DMSO.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in the aqueous buffer.

-

In another vial, prepare a solution of copper(II) sulfate and THPTA in the aqueous buffer.

-

To the peptide solution, add the this compound solution (typically 1.1-2 equivalents).

-

Add the copper(II) sulfate/THPTA solution (typically 1-10 mol% copper).

-

Initiate the reaction by adding the sodium ascorbate solution (typically 5-20 mol%).

-

Gently agitate the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours (monitor by LC-MS).

-

Upon completion, the conjugated peptide can be purified by methods such as HPLC or size-exclusion chromatography to remove excess reagents and the copper catalyst.

Visualizations

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The following diagram illustrates the catalytic cycle of the CuAAC reaction, which leads to the specific formation of the 1,4-disubstituted triazole isomer.

Caption: Catalytic cycle of the CuAAC reaction.

General Experimental Workflow for CuAAC